molecular formula C8H9NO2S B15054118 5-Methyl-2-thioxopyridin-1(2H)-yl acetate

5-Methyl-2-thioxopyridin-1(2H)-yl acetate

Cat. No.: B15054118
M. Wt: 183.23 g/mol
InChI Key: BXCCSGNXFFRTHK-UHFFFAOYSA-N
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Description

5-Methyl-2-thioxopyridin-1(2H)-yl acetate: is an organic compound that belongs to the class of thioxopyridines These compounds are characterized by the presence of a sulfur atom in the pyridine ring, which can significantly alter their chemical properties and reactivity

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-thioxopyridin-1(2H)-yl acetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 5-methylpyridine and thioacetic acid.

    Reaction Conditions: The reaction is usually carried out under controlled conditions, such as specific temperatures, pressures, and the presence of catalysts or solvents.

    Purification: After the reaction is complete, the product is purified using techniques such as recrystallization, distillation, or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques can help monitor and optimize the production process.

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-thioxopyridin-1(2H)-yl acetate: can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to form thiols or other reduced sulfur species.

    Substitution: The acetate group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).

    Substitution Reagents: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

5-Methyl-2-thioxopyridin-1(2H)-yl acetate:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have biological activity and could be studied for its potential therapeutic effects.

    Medicine: It may serve as a lead compound for the development of new drugs.

    Industry: The compound could be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-Methyl-2-thioxopyridin-1(2H)-yl acetate would depend on its specific interactions with molecular targets. These interactions could involve binding to enzymes, receptors, or other biomolecules, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

5-Methyl-2-thioxopyridin-1(2H)-yl acetate: can be compared with other thioxopyridine derivatives to highlight its unique properties:

    Similar Compounds: 2-Thioxopyridine, 5-Methyl-2-thioxopyridine, 2-Thioxopyridin-1-yl acetate.

Properties

Molecular Formula

C8H9NO2S

Molecular Weight

183.23 g/mol

IUPAC Name

(5-methyl-2-sulfanylidenepyridin-1-yl) acetate

InChI

InChI=1S/C8H9NO2S/c1-6-3-4-8(12)9(5-6)11-7(2)10/h3-5H,1-2H3

InChI Key

BXCCSGNXFFRTHK-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=S)C=C1)OC(=O)C

Origin of Product

United States

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